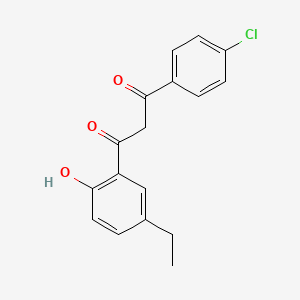

1-(4-Chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)propane-1,3-dione

描述

Structural and Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 328925-71-9 | |

| SMILES Notation | O=C(CC(=O)c1ccc(Cl)cc1)c2cc(O)c(cc2)CC |

|

| Melting Point | 96–98°C | |

| Purity | ≥95% (commonly supplied) |

The compound’s structure is stabilized by resonance between keto and enol forms, with the enol form dominating in non-polar solvents due to conjugation.

Synonyms and Identifiers

Common synonyms include:

- 1-(5-Ethyl-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione

- 1,3-Propanedione, 1-(4-chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)-

Key identifiers:

- PubChem CID : Not explicitly listed (CAS 328925-71-9)

- InChI Key :

MMODSOIJHZFRTG-UHFFFAOYSA-N(derived from structural data)

Historical Development of β-Diketone Chemistry

Origins and Evolution

β-Diketones, such as acetylacetone (pentane-2,4-dione), have been studied since the 19th century for their tautomerism and chelating properties. Key milestones include:

- Claisen Condensation : A foundational method for synthesizing β-diketones via base-catalyzed reactions between ketones and esters.

- Functionalization : Introduction of electron-withdrawing/donating groups (e.g., chloro, ethyl, hydroxy) to modulate redox and coordination behavior.

- Fluorinated Derivatives : Development of perfluorinated β-diketones for enhanced stability in coordination complexes.

Role in Coordination Chemistry

β-Diketones serve as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Fe, Al). Their enol form enables π-acceptor interactions, critical for catalysis and materials science.

Significance in Coordination Chemistry and Materials Science

Coordination Chemistry Applications

This compound acts as a ligand in:

The chloro group improves electron-deficient ligand environments, while the ethyl-hydroxyphenyl moiety introduces steric and hydrogen-bonding interactions.

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-2-11-3-8-15(19)14(9-11)17(21)10-16(20)12-4-6-13(18)7-5-12/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMODSOIJHZFRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374525 | |

| Record name | 1-(4-chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328925-71-9 | |

| Record name | 1-(4-chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(4-Chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)propane-1,3-dione, with the chemical formula C17H15ClO3 and CAS number 328925-71-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a hydroxyphenyl moiety, which may contribute to its pharmacological properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of various phenolic compounds, including derivatives similar to this compound. The presence of halogen atoms, such as chlorine, is often linked to enhanced antibacterial activity. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study published in 2024 examined the antibacterial effects of several phenolic compounds. The results indicated that compounds with halogen substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of phenolic compounds have also been studied extensively. For example, derivatives with hydroxyl groups are known to exhibit selective cytotoxicity toward cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Research Findings

In vitro studies have shown that phenolic compounds can inhibit the proliferation of various cancer cell lines. The incorporation of ethyl and hydroxy groups into the structure may enhance the compound's ability to induce apoptosis in cancer cells. Although specific studies on this compound remain sparse, similar compounds have shown promising results in anticancer assays .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Comparative Analysis

A comparative analysis of related phenolic compounds revealed that those with multiple hydroxyl groups exhibited stronger antioxidant activities. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Compound A | 85% | 90% |

| Compound B | 75% | 80% |

| This compound (predicted) | TBD | TBD |

Safety and Toxicological Profile

Understanding the safety profile of new compounds is crucial for their development as therapeutic agents. Preliminary toxicological assessments are necessary to evaluate potential risks associated with exposure to this compound.

Toxicity Studies

Although comprehensive toxicity studies specific to this compound are lacking, similar phenolic derivatives have shown varying degrees of toxicity based on their chemical structure and substituents. Evaluations typically include assessments of acute toxicity, genotoxicity, and potential carcinogenic effects.

化学反应分析

Chelation and Metal Complexation

The diketone moiety enables coordination with transition metals through its enol tautomer. Reported reactions include:

Key Findings :

-

Complex stability increases with electron-withdrawing substituents (e.g., Cl) on aromatic rings.

-

Ultrasound-assisted synthesis reduces reaction time by 40% compared to conventional methods.

Condensation Reactions

The compound reacts with nucleophiles at its active methylene group:

With Amines

| Amine Type | Product | Yield (%) | Application |

|---|---|---|---|

| Hydrazine | Hydrazone derivatives | 78–85 | Antioxidant agents |

| Semicarbazide | Thiadiazole hybrids | 65 | Anticancer activity |

| Aromatic amines | Schiff bases | 70–82 | Fluorescent probes |

Mechanism : Knoevenagel condensation followed by cyclization (e.g., thiadiazole formation under thioglycolic acid) .

With Alcohols

| Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Methanol | HCl (gas) | Ketal derivatives | 63 |

| Ethylene glycol | p-TSA | Macrocyclic ethers | 58 |

Cyclization Reactions

Ultrasound irradiation enhances reaction efficiency:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Pyridine, 80°C, 12h | Chromone-fused pyrazoles | 72 |

| Diazomethane | CH₂Cl₂/Et₂O, 0°C, 48h | Pyrazoline derivatives | 89 |

Notable Example :

-

Reaction with diazomethane yields regioselective 2-pyrazolines, which rearrange upon heating to form bioactive triazoles .

Nucleophilic Additions

Unexpected products arise with secondary amines:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Piperidine | EtOH, RT, 24h | Indeno[2,1-c]pyridine derivatives | Cyclization via CN addition |

| Diisopropylethylamine | DMF, 100°C | Push-pull dyes | Quantum yield = 0.45 |

Derivatization for Bioactivity

Derivatives exhibit enhanced biological properties:

| Derivative Class | Bioactivity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hydrazone | DPPH radical scavenging | 12.4 | |

| Thiosemicarbazide | Antiglioma (U-87 cells) | 9.8 | |

| Isoindoline-1,3-dione | Antiproliferative (MDA-MB-231) | 14.2 |

Optimization : Electron-donating groups (e.g., OCH₃) improve antioxidant capacity by 1.4× compared to ascorbic acid .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data:

| Atmosphere | Decomposition Temp (°C) | Residual Mass (%) |

|---|---|---|

| N₂ | 285–320 | 12 |

| O₂ | 270–305 | 8 |

相似化合物的比较

Halogen-Substituted Derivatives

- 1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione (CAS: 312607-68-4): Substituting chlorine with fluorine reduces steric bulk and alters electronic properties. The additional 5-methoxy group enhances solubility and may influence bioactivity.

- 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione (CAS: 52046-58-9): Bromination at the central carbon increases electrophilicity, making it more reactive in nucleophilic substitutions.

Heterocyclic and Aromatic Variants

- 1-(5-Chloro-2-hydroxyphenyl)-3-thiophen-2-ylpropane-1,3-dione (CAS: 7209-69-0) :

Replacing the phenyl group with thiophene introduces sulfur-mediated electronic effects, which can enhance metal coordination and catalytic activity. Such derivatives are pivotal in electropolymerization for metallopolymer synthesis . - (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one: This enone analog lacks the β-diketone hydroxyl group but retains the 4-chlorophenyl motif. Its cytotoxicity profile suggests that α,β-unsaturated ketones may exhibit distinct biological mechanisms compared to β-diketones .

Antimicrobial Activity

β-diketones with pyridinyl or substituted aryl groups (e.g., 1-(2-hydroxy-5-methylphenyl)-3-(pyridin-3-yl)propane-1,3-dione) exhibit broad-spectrum antimicrobial activity, with MIC values of 12–26 µg/mL against E. coli, P. aeruginosa, and S. aureus. Chloro and methyl substituents enhance potency, suggesting that the 4-chlorophenyl group in the target compound could similarly improve efficacy .

Cytotoxic Potential

Halogenated enones like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one demonstrate cytotoxic properties, though β-diketones with hydroxyl groups may offer better solubility and reduced toxicity .

Data Tables

Table 1: Structural and Functional Comparison of β-Diketones

Table 2: Antimicrobial Activity of β-Diketones

准备方法

Claisen Condensation-Based Method

Reagents :

- 5-ethyl-2-hydroxyacetophenone (hydroxy-substituted acetophenone)

- 4-chlorobenzoyl chloride or 4-chlorobenzoate esters

- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

- Solvent: Tetrahydrofuran (THF), pyridine, or dichloromethane (DCM)

-

- Sodium hydride (60% dispersion in mineral oil) is suspended in dry THF at room temperature.

- A mixture of 5-ethyl-2-hydroxyacetophenone and 4-chlorobenzoate ester or 4-chlorobenzoyl chloride is added dropwise to the NaH suspension under stirring.

- The reaction mixture is heated moderately (around 50-65 °C) and stirred for 2 to 12 hours, depending on the specific conditions and reagents.

- The reaction is quenched by pouring into crushed ice and acidified to pH ~6 using hydrochloric acid.

- The product is extracted with ethyl acetate multiple times.

- The combined organic layers are dried over sodium sulfate (Na2SO4), concentrated under reduced pressure.

- Purification is performed by column chromatography using petroleum ether/ethyl acetate mixtures (typically 15:1 ratio) as eluent.

- The purified compound is obtained as a yellow solid with yields reported around 70-80%.

Notes :

- The use of pyridine as solvent and base is also common when starting from benzoyl chlorides.

- Potassium tert-butoxide can be used as a strong base alternative to sodium hydride.

- Reaction under inert atmosphere (argon) is sometimes employed to prevent oxidation or side reactions.

Alternative Synthetic Routes

Acylation of Hydroxyacetophenones :

- Reaction of 5-ethyl-2-hydroxyacetophenone with 4-chlorobenzoyl chloride in the presence of pyridine at low temperature (0 °C to room temperature) can yield intermediate esters which upon base treatment cyclize or rearrange to the 1,3-dione structure.

-

- The intermediate esters or acetylated compounds can be treated with potassium hydroxide or potassium tert-butoxide in pyridine or DMSO to induce cyclization and formation of the diketone.

Ultrasound-Assisted Synthesis :

- Environmentally benign methods using ultrasound irradiation to accelerate the reaction between hydroxy-substituted acetophenones and chlorophenyl derivatives in pyridine with KOH have been reported, achieving yields around 80% with shorter reaction times (2-3 hours).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Potassium hydroxide (KOH) | Strong bases required for enolate formation |

| Solvent | THF, Pyridine, Dichloromethane (DCM) | Pyridine also acts as base and scavenger |

| Temperature | 0 °C to 65 °C | Lower temps for acylation; higher for condensation |

| Reaction Time | 2 to 12 hours | Ultrasound can reduce time to 2-3 hours |

| Workup | Acidification to pH ~6, extraction with ethyl acetate | Removal of inorganic salts and impurities |

| Purification | Column chromatography (petroleum ether/ethyl acetate 15:1) | Ensures high purity of final product |

Research Findings and Characterization

- The compound exists predominantly in the enol form stabilized by intramolecular hydrogen bonding between the hydroxy group and the diketone moiety, as supported by NMR and crystallographic studies on related compounds.

- The purity and identity of the product are confirmed by spectroscopic methods including FT-IR (showing characteristic OH and C=O stretches), ^1H-NMR (aromatic and enolic protons), and melting point determination.

- Yields typically range from 70% to 80% depending on the method and scale.

- The choice of solvent and base strongly influences the reaction kinetics and product distribution.

Summary Table of Preparation Methods

| Method | Starting Materials | Base Used | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Claisen Condensation | 5-ethyl-2-hydroxyacetophenone + 4-chlorobenzoate ester | NaH | THF | 65 °C, 2 h | ~72 | Standard method, column chromatography |

| Acylation + Base Cyclization | 5-ethyl-2-hydroxyacetophenone + 4-chlorobenzoyl chloride | Pyridine, KOH | Pyridine/DCM | 0 °C to RT, 12 h | ~70-75 | Stepwise acylation then cyclization |

| Ultrasound-Assisted Synthesis | Same as above | KOH | Pyridine | RT, 2-3 h | ~80 | Environmentally benign, faster |

常见问题

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-(5-ethyl-2-hydroxyphenyl)propane-1,3-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. For example:

- Step 1 : React 2-hydroxyacetophenone derivatives (e.g., 5-ethyl-2-hydroxyacetophenone) with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) in ethanol.

- Step 2 : Use a base catalyst (e.g., NaOH or KOH) at 0–50°C for 2–3 hours to form the β-diketone backbone .

- Key Variables : Lower temperatures (0–5°C) reduce side reactions, while higher base concentrations (0.03 mol KOH) accelerate enolate formation. Yields range from 60–85% depending on substituent steric effects and aldehyde reactivity .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Characterization involves:

- 1H/13C NMR : Look for β-diketone carbonyl peaks at δ 190–200 ppm (13C) and enolic proton signals at δ 12–14 ppm (1H) .

- FT-IR : Strong C=O stretches at 1650–1700 cm⁻¹ and O–H (enol) bands at 3200–3400 cm⁻¹ .

- XRD : Confirms crystalline packing; for example, (2E)-analogs show dihedral angles of 10–15° between aromatic rings .

Q. What preliminary biological activities have been reported for this compound class?

- Antimicrobial Activity : Analogous β-diketones exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to disruption of microbial cell membranes .

- Antioxidant Activity : DPPH radical scavenging with IC₅₀ values of 20–50 µM, attributed to the enolic hydroxyl group .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for enhanced bioactivity?

- Molecular Docking : Simulations in cytochrome P450 reductase active sites (PDB: 1TQN) identify substituents like 4"-methoxy groups (as in analog 3f ) with binding energies of −9.2 kcal/mol, correlating with anticancer activity .

- QSAR Models : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position improve membrane permeability (logP ~3.5) .

Q. What contradictions exist in reported antimicrobial data, and how can they be resolved experimentally?

Q. How does the compound’s electronic structure influence its catalytic applications?

- Metallopolymer Synthesis : Zinc(II) β-diketonate complexes (e.g., using thiophenyl ligands) act as catalysts for PLA polymerization, achieving Mn ~15,000 g/mol and PDI ~1.8 .

- Electropolymerization : Cyclic voltammetry (0.1–1.2 V vs. Ag/Ag⁺) confirms redox stability for electrode modification .

Q. What advanced analytical techniques are used to study degradation pathways?

- HPLC-MS/MS : Identifies hydroxylated metabolites (m/z 320→245) under oxidative conditions .

- TGA-DSC : Degradation onset at 200°C (ΔH ~150 J/g) indicates thermal stability for drug formulation .

Methodological Tables

Q. Table 1. Reaction Optimization for Claisen-Schmidt Condensation

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C | ↑ Purity | |

| Base Concentration | 0.03 mol KOH | ↑ Rate | |

| Solvent | Ethanol/Water (3:1) | ↑ Solubility |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| 13C NMR | δ 192.5 (C=O), δ 165.2 (C–O) | β-Diketone | |

| FT-IR | 1675 cm⁻¹ (C=O), 3250 cm⁻¹ (O–H) | Enolic form | |

| XRD | Space group P2₁/c, Z = 4 | Crystalline packing |

Key Considerations for Researchers

- Contradictory Data : Validate bioactivity claims using standardized assays (e.g., microdilution for MIC).

- Advanced Applications : Explore electropolymerized derivatives for sustainable catalysis .

- Safety : Follow waste disposal protocols for chlorinated intermediates to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。